REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:7][C:8]([O:10]CC)=[O:9])[O:6][CH2:5][CH2:4][O:3]1.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1([CH2:7][C:8]([OH:10])=[O:9])[O:6][CH2:5][CH2:4][O:3]1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)CC(=O)OCC
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
69 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the mixture was added ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |